molecular formula C22H25ClN6O3 B2648633 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887214-92-8

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2648633
CAS RN: 887214-92-8
M. Wt: 456.93
InChI Key: ROEYBIFSROFURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25ClN6O3 and its molecular weight is 456.93. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Enzymatic Activity

Compounds with structural features similar to the requested chemical have been synthesized and evaluated for their receptor affinity and inhibitory potencies for specific enzymes like phosphodiesterases. For instance, derivatives of imidazo- and pyrimidino[2,1-f]purines showed promising structure for further modification and mechanistic studies, indicating their potential applications in receptor and enzyme activity modulation (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

A series of derivatives demonstrated affinity for serotoninergic and dopaminergic receptors, with some compounds identified as potent ligands, suggesting their utility in exploring antidepressant and anxiolytic-like activities (Zagórska et al., 2015). These findings highlight the potential of similar compounds in the development of new treatments for mood disorders.

Antiproliferative Activity

Novel compounds bearing a morpholinoethyl group and a substituted imidazole segment demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential application in cancer research and therapy (Liu et al., 2018).

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O3/c1-14-4-5-16(23)12-17(14)29-15(2)13-28-18-19(24-21(28)29)25(3)22(31)27(20(18)30)7-6-26-8-10-32-11-9-26/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEYBIFSROFURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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